molecular formula C7H13NO2 B3028493 2-Amino-2-(1-methylcyclopropyl)propanoic acid CAS No. 21231-73-2

2-Amino-2-(1-methylcyclopropyl)propanoic acid

Cat. No. B3028493
CAS RN: 21231-73-2
M. Wt: 143.18
InChI Key: IHEKSKUITRAIKJ-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methylcyclopropyl)propanoic acid, also known as MAP or (1S,2S)-1-methyl-2-(pyrrolidin-2-yl)propan-1-amine, is a synthetic compound that has been widely used in scientific research. This compound is a non-proteinogenic amino acid that is structurally similar to glutamate, a neurotransmitter in the central nervous system. MAP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of neurotransmission and synaptic plasticity.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methylcyclopropyl)propanoic acid involves its binding to the mGluR3 receptor, which activates a signaling pathway that leads to the inhibition of glutamate release from presynaptic terminals. This results in a decrease in excitatory neurotransmission and an overall decrease in neuronal activity. 2-Amino-2-(1-methylcyclopropyl)propanoic acid has also been shown to modulate the activity of NMDA receptors by enhancing the binding of glycine to the receptor, which increases the activity of the receptor.
Biochemical and Physiological Effects
2-Amino-2-(1-methylcyclopropyl)propanoic acid has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of ion channels. 2-Amino-2-(1-methylcyclopropyl)propanoic acid has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-2-(1-methylcyclopropyl)propanoic acid in laboratory experiments is its selectivity for the mGluR3 receptor, which allows for the specific investigation of this receptor subtype. Another advantage is its ability to modulate the activity of NMDA receptors, which are involved in learning and memory processes. However, the complexity of the synthesis of 2-Amino-2-(1-methylcyclopropyl)propanoic acid and its limited availability can be a limitation for its use in laboratory experiments.

Future Directions

There are several future directions for the use of 2-Amino-2-(1-methylcyclopropyl)propanoic acid in scientific research. One direction is the investigation of its potential therapeutic applications for the treatment of anxiety and depression. Another direction is the investigation of its role in the regulation of synaptic plasticity and its potential use in the treatment of neurological disorders that involve synaptic dysfunction. Additionally, the development of new synthetic methods for the production of 2-Amino-2-(1-methylcyclopropyl)propanoic acid may increase its availability and use in laboratory experiments.

Scientific Research Applications

2-Amino-2-(1-methylcyclopropyl)propanoic acid has been widely used in scientific research to investigate the mechanisms of neurotransmission and synaptic plasticity. It has been shown to act as a selective agonist of the metabotropic glutamate receptor subtype 3 (mGluR3), which is involved in the regulation of glutamatergic neurotransmission. 2-Amino-2-(1-methylcyclopropyl)propanoic acid has also been shown to modulate the activity of ionotropic glutamate receptors, including N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.

properties

IUPAC Name

2-amino-2-(1-methylcyclopropyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(3-4-6)7(2,8)5(9)10/h3-4,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEKSKUITRAIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(C)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698458
Record name 2-Amino-2-(1-methylcyclopropyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(1-methylcyclopropyl)propanoic acid

CAS RN

21231-73-2
Record name 2-Amino-2-(1-methylcyclopropyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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